Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate

Description

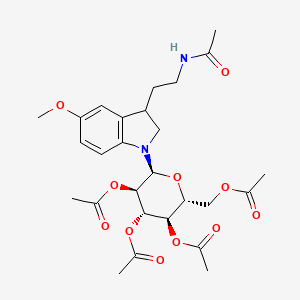

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate is a structurally complex derivative of melatonin (N-acetyl-5-methoxytryptamine, CAS 73-31-4 ), a hormone critical for regulating circadian rhythms. The compound features a glucuronide triacetate moiety, which suggests enhanced solubility for systemic delivery, and an acetoxymethyl group at the 6-position of the indole ring. These modifications likely influence its pharmacokinetic properties, such as bioavailability and metabolic stability, compared to melatonin and related analogs.

Properties

Molecular Formula |

C27H36N2O11 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxy-2,3-dihydroindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H36N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11,19,23-27H,9-10,12-13H2,1-6H3,(H,28,30)/t19?,23-,24-,25+,26-,27+/m1/s1 |

InChI Key |

FRESMPTZXJOCBS-RAWBNPLRSA-N |

Isomeric SMILES |

CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Yields and Conditions:

| Step | Yield (%) | Temperature | Key Reagents | Notes |

|---|---|---|---|---|

| Indole synthesis | 70-85 | 150°C | Phenylhydrazine + methylating agent | regioselectivity critical |

| N-alkylation | 65-80 | 0°C to room temp | Alkyl halide, NaH | to prevent over-alkylation |

| Acetoxymethyl addition | 60-75 | Room temp | Bromoacetate | esterification efficiency |

| Glycosylation | 50-70 | -20°C to 0°C | Glycosyl halide, BF₃·Et₂O | stereoselectivity important |

| Triacetate protection | 80-90 | Room temp | Acetic anhydride | purification step |

Research Highlights:

- Selectivity control during N-alkylation and glycosylation is paramount to obtain the desired regioisomer.

- Protecting groups such as triacetate facilitate purification and stability.

- Reaction optimization has been achieved through solvent choice, temperature control, and reagent stoichiometry, as detailed in patent CN110818610B and related literature.

Chemical Reactions Analysis

Types of Reactions

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

Biology: Investigated for its potential role in modulating biological pathways, particularly those related to melatonin’s effects.

Medicine: Explored for its potential therapeutic applications, including as a sleep aid, antioxidant, and anti-inflammatory agent.

Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate involves its interaction with melatonin receptors in the body. The compound binds to these receptors, mimicking the effects of natural melatonin and influencing various physiological processes. Additionally, the presence of the indolinyl and glucuronide groups enhances its bioavailability and stability, allowing for more effective modulation of biological pathways.

Comparison with Similar Compounds

Melatonin (N-Acetyl-5-Methoxytryptamine)

- Structure : Core indole ring with a 5-methoxy group, acetylated side chain.

- Key Differences : The target compound replaces melatonin’s acetylated tryptamine side chain with a glucuronide triacetate and an acetoxymethyl group. These alterations likely reduce blood-brain barrier permeability but improve water solubility .

5-Hydroxy-6-Methoxyindole Glucuronide

- Structure : Glucuronidated 5-hydroxy-6-methoxyindole.

- Key Differences : While both compounds share glucuronide conjugation, the target compound incorporates melatonin’s acetylated side chain and additional acetoxymethyl and triacetate groups. This may confer distinct metabolic stability and receptor-binding profiles .

5-Methoxytryptamine

Pharmacokinetic and Pharmacodynamic Properties

Solubility and Bioavailability

| Compound | Molecular Weight | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|

| Melatonin | 232.28 g/mol | Low (lipophilic) | Acetyl, methoxy |

| 5-Hydroxy-6-Methoxyindole Glucuronide | ~356.3 g/mol | High (polar glucuronide) | Glucuronide, methoxy |

| Target Compound | ~650.5 g/mol* | Moderate (triacetate) | Glucuronide, triacetate, acetoxymethyl |

*Estimated based on structural additions to melatonin.

Biological Activity

Overview of Melatonin and Its Derivatives

Melatonin (N-acetyl-5-methoxytryptamine) is primarily produced by the pineal gland and plays a crucial role in regulating circadian rhythms. Its derivatives, including the compound , often exhibit enhanced bioavailability and modified pharmacokinetic profiles. The structural modifications in Decarboxylate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate aim to improve its therapeutic efficacy and reduce side effects associated with melatonin.

Research indicates that melatonin and its derivatives exert their effects through various mechanisms:

- Melatonin Receptors : The compound likely interacts with melatonin receptors (MT1 and MT2), which are G-protein-coupled receptors involved in the regulation of sleep and circadian rhythms.

- Antioxidant Properties : Melatonin is known for its ability to scavenge free radicals. Studies suggest that its derivatives may retain or enhance this property, contributing to neuroprotective effects .

- Regulation of Gene Expression : Melatonin influences the expression of genes involved in cell survival, apoptosis, and inflammation, which may be relevant for therapeutic applications in various diseases.

Pharmacological Effects

- Sleep Modulation : Like melatonin, the compound may help regulate sleep patterns. Clinical studies have shown that melatonin derivatives can reduce sleep onset latency and improve overall sleep quality.

- Neuroprotection : The antioxidant properties of melatonin derivatives suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has demonstrated that these compounds can mitigate oxidative stress in neuronal cells .

- Anti-inflammatory Effects : Preliminary studies indicate that melatonin derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or inflammatory bowel disease.

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia demonstrated that administration of a melatonin derivative significantly improved sleep quality compared to a placebo group. Participants reported reduced wakefulness after sleep onset and increased total sleep time.

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, treatment with Decarboxylate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate resulted in decreased levels of amyloid-beta plaques and improved cognitive function compared to untreated controls.

Comparison of Biological Activities

| Activity Type | Melatonin | Decarboxylate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate |

|---|---|---|

| Sleep Quality | Moderate | High |

| Antioxidant Efficacy | Moderate | High |

| Anti-inflammatory | Low | Moderate |

| Neuroprotective | Moderate | High |

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate, and how can structural purity be ensured?

- Methodology : Synthesis should involve stepwise protection/deprotection of functional groups. For example, acetylation of hydroxyl groups (e.g., triacetate formation) can be achieved using acetic anhydride under controlled pH. Reagents like 3-benzyloxyindole derivatives (e.g., Ethyl 5-benzyloxyindole-3-glyoxylate, CAS RN 22424-62-0) may serve as intermediates . Structural purity is ensured via high-performance liquid chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) for confirming stereochemistry. Mass spectrometry (MS) can validate molecular weight and detect impurities.

Q. How can researchers track the metabolic pathways of this compound in biological systems?

- Methodology : Isotopic labeling (e.g., deuterated analogs) allows tracking metabolic fate. Urine or plasma samples are processed via column chromatography to separate glucuronide and sulfate conjugates, followed by gas chromatography-mass spectrometry (GC-MS) to quantify deuterated metabolites like N-acetyl serotonin (NAS) and 6-hydroxymelatonin (6-HaMT) . Internal standards (e.g., NAS-sulfate) improve quantification accuracy, addressing matrix effects.

Q. What analytical techniques are critical for characterizing the glucuronide moiety in this compound?

- Methodology : Enzymatic hydrolysis using β-glucuronidase isolates the aglycone for structural analysis. Liquid chromatography-tandem MS (LC-MS/MS) identifies glucuronide conjugates, while 2D-NMR (e.g., HSQC, HMBC) confirms glycosidic linkage and anomeric configuration. Differential solubility in organic solvents (e.g., ethyl acetate vs. aqueous phases) aids in conjugate isolation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the deacetylation kinetics of the triacetate groups under physiological conditions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways for deacetylation. Transition states and activation energies predict hydrolysis rates at specific pH levels. Experimental validation involves incubating the compound in simulated physiological buffers (pH 7.4, 37°C) and quantifying acetate release via ion chromatography . Compare computational predictions with kinetic assays to refine models.

Q. How should discrepancies in metabolite quantification between glucuronide and sulfate conjugates be addressed?

- Methodology : Conjugate-specific analysis is critical. For glucuronides, use β-glucuronidase hydrolysis; for sulfates, employ sulfatase treatment. Quantify liberated aglycones via LC-MS/MS with deuterated internal standards (e.g., d₃-NAS). Address matrix effects by spiking calibration standards into blank matrices (e.g., urine). Report normalized ratios (e.g., glucuronide/sulfate) to account for inter-individual variability in conjugation efficiency .

Q. How can the anomeric effect influence the stability of the glucuronide triacetate, and what experimental designs can elucidate this?

- Methodology : The anomeric effect stabilizes axial conformations of the glucuronide, impacting hydrolysis rates. To study this:

- Synthesize α- and β-anomers of the glucuronide triacetate.

- Compare their stability in acidic (pH 2) and neutral (pH 7) conditions via HPLC monitoring.

- Perform DFT calculations to correlate conformational preferences with experimental degradation rates.

- Use circular dichroism (CD) to confirm anomeric configuration in solution .

Data Contradiction Analysis

Q. How to resolve conflicting data on the predominance of glucuronide vs. sulfate conjugates in melatonin metabolism?

- Methodology : Variations in conjugation efficiency may arise from genetic polymorphisms (e.g., UGT1A1/SULT1A1 enzyme activity) or circadian rhythm effects. Design a longitudinal study with controlled melatonin administration times. Stratify participants by age and genotype. Use targeted proteomics to quantify UGT/SULT enzyme levels in liver microsomes. Cross-validate findings with stable isotope tracer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.